molecular formula C32H52O9 B11825865 ADC toxin 1

ADC toxin 1

货号: B11825865
分子量: 580.7 g/mol
InChI 键: MXZXIBZNZUOHER-VHWZNAHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cytotoxic effects of small molecule drugs. ADC toxin 1 is a cytotoxic payload used in ADCs, designed to selectively target and kill cancer cells while minimizing damage to healthy tissues. This compound is conjugated to an antibody that specifically binds to antigens expressed on the surface of cancer cells, allowing for targeted delivery of the cytotoxic agent.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ADC toxin 1 involves several steps, including the preparation of the cytotoxic payload, the linker, and the conjugation to the antibody. The cytotoxic payload is typically synthesized through a series of organic reactions, such as alkylation, acylation, and cyclization. The linker, which connects the payload to the antibody, is synthesized using bifunctional reagents that can react with both the payload and the antibody.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of the cytotoxic payload and the linker, followed by conjugation to the antibody. This process requires stringent quality control measures to ensure the purity and stability of the final product. The conjugation process is typically carried out in a controlled environment to prevent contamination and degradation of the ADC.

化学反应分析

Types of Reactions

ADC toxin 1 undergoes various chemical reactions, including:

    Oxidation: The cytotoxic payload can be oxidized to form reactive intermediates that can interact with cellular components.

    Reduction: Reduction reactions can modify the cytotoxic payload, altering its activity and stability.

    Substitution: Substitution reactions can introduce functional groups that enhance the binding affinity of the payload to the target antigen.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and dithiothreitol.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include modified cytotoxic payloads with enhanced stability, binding affinity, and cytotoxicity. These modifications can improve the overall efficacy of the ADC.

科学研究应用

ADC toxin 1 has a wide range of scientific research applications, including:

    Chemistry: Used in the development of novel ADCs with improved targeting and cytotoxicity.

    Biology: Studied for its effects on cellular processes and mechanisms of action.

    Medicine: Applied in the treatment of various cancers, including breast cancer, lymphoma, and leukemia.

    Industry: Utilized in the production of ADCs for clinical trials and commercial use.

作用机制

The mechanism of action of ADC toxin 1 involves several steps:

    Binding: The antibody component of the ADC binds to the target antigen on the surface of cancer cells.

    Internalization: The ADC-antigen complex is internalized into the cancer cell through endocytosis.

    Release: The cytotoxic payload is released from the antibody within the cancer cell, typically through lysosomal degradation.

    Cytotoxicity: The released payload interacts with cellular components, such as DNA or microtubules, leading to cell death.

相似化合物的比较

ADC toxin 1 can be compared with other cytotoxic payloads used in ADCs, such as:

    Monomethyl auristatin E (MMAE): A potent microtubule inhibitor used in several FDA-approved ADCs.

    Maytansinoids: A class of microtubule inhibitors derived from the natural product maytansine.

    Calicheamicin: A DNA-damaging agent used in ADCs targeting hematological malignancies.

This compound is unique in its specific mechanism of action and its ability to be conjugated to a wide range of antibodies, making it a versatile and effective cytotoxic payload for ADCs.

属性

分子式

C32H52O9

分子量

580.7 g/mol

IUPAC 名称

(1S,2S,5R,7R,10S,11S,14R,16R,19S,20S,23R,25R)-5,14-diethyl-2,11,20,23-tetramethyl-4,13,22,28,29,30-hexaoxatetracyclo[23.2.1.17,10.116,19]triacontane-3,12,21-trione

InChI

InChI=1S/C32H52O9/c1-7-22-16-25-10-13-27(38-25)19(4)30(33)36-18(3)15-24-9-12-28(37-24)20(5)31(34)40-23(8-2)17-26-11-14-29(39-26)21(6)32(35)41-22/h18-29H,7-17H2,1-6H3/t18-,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+/m1/s1

InChI 键

MXZXIBZNZUOHER-VHWZNAHMSA-N

手性 SMILES

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O1)C)CC)C)C)C

规范 SMILES

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)O1)C)CC)C)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。